molecular formula C19H17NO5 B2904168 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 302575-69-5

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2904168
CAS No.: 302575-69-5
M. Wt: 339.347
InChI Key: HSUYVVQQTJCCFA-UHFFFAOYSA-N
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Description

Historical Development of Quinoline-4-carboxylic Acid Research

The quinoline framework traces its origins to 19th-century coal tar isolation, but systematic study of quinoline-4-carboxylic acids began with the Pfitzinger (1885) and Doebner (1887) reactions. These multicomponent condensations between isatin derivatives and carbonyl compounds established reliable routes to 4-carboxyquinolines. The Pfitzinger method, employing isatin and ketones under alkaline conditions, became particularly valuable for introducing electron-withdrawing groups at the 4-position.

A paradigm shift occurred in the 21st century with the integration of microwave-assisted synthesis and green solvents. For instance, Zhou et al. demonstrated that trimethylchlorosilane (TMSCl) could mediate Pfitzinger-type cyclizations in water or alcohols, achieving 85–92% yields of quinoline-4-carboxylic esters. This innovation addressed historical limitations in reaction efficiency and environmental impact.

Table 1: Evolution of Synthetic Methods for Quinoline-4-carboxylic Acids

Era Method Key Advancements Yield Range
1885–1900 Classical Pfitzinger Isatin + ketone in NaOH/EtOH 40–60%
1950–2000 Modified Doebner Aniline + aldehyde + pyruvic acid in HCl 55–70%
2010–Present TMSCl-mediated Solvent-free or aqueous conditions 80–95%

Significance in Heterocyclic Chemistry

The compound’s molecular architecture combines three reactivity centers:

  • Quinoline nitrogen : Participates in coordination chemistry and hydrogen bonding
  • Carboxylic acid : Enables salt formation, esterification, and amide coupling
  • Trimethoxyphenyl : Provides steric bulk and modulates electronic properties

This triad creates unique opportunities for regioselective functionalization. For example, the 4-carboxy group undergoes decarboxylative cross-coupling with aryl halides under palladium catalysis, while the methoxy substituents direct electrophilic aromatic substitution to specific positions. Such versatility has made the compound a benchmark for studying substituent effects in heterocyclic systems.

Position within Bioactive Quinoline Derivatives

Quinoline-4-carboxylic acids exhibit broad-spectrum bioactivity due to their ability to mimic endogenous metabolites. Key pharmacological profiles include:

  • Antimicrobial activity : Hybrid derivatives show MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans
  • Anti-inflammatory effects : Ibuprofen-quinoline conjugates reduce COX-2 expression by 60–75% at 10 μM concentrations
  • Anticancer potential : Schiff base derivatives demonstrate IC~50~ values below 5 μM in MCF-7 breast cancer cells

The trimethoxy substitution pattern enhances membrane permeability and target binding affinity. Molecular docking studies reveal that the 3,4,5-trimethoxybenzene group engages in π-π stacking with tyrosine residues in enzyme active sites.

Research Trajectory and Contemporary Relevance

Current research focuses on three frontiers:

1. Sustainable Synthesis
Continuous flow reactors now produce this compound at kilogram scale with 93% atom economy, reducing waste generation by 40% compared to batch methods.

2. Hybrid Molecule Development
Click chemistry-enabled hybrids combining this compound with indole, pyrazole, or ibuprofen moieties show synergistic effects. A 2022 study reported dual COX-2/5-LOX inhibition with 3.2-fold greater potency than parent molecules.

3. Materials Science Applications
Lithium-ion battery prototypes using quinoline-4-carboxylate coordination polymers achieve 98.5% capacity retention after 500 cycles, highlighting potential in energy storage.

Table 2: Emerging Applications (2020–2025)

Field Innovation Performance Metric
Oncology EGFR-TK inhibitors IC~50~ = 0.8 nM
Catalysis Pd(II) complexes for Suzuki coupling TON > 10,000
Optoelectronics OLED emitters EQE = 18.7%

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-16-8-11(9-17(24-2)18(16)25-3)15-10-13(19(21)22)12-6-4-5-7-14(12)20-15/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUYVVQQTJCCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with ethanol in the presence of concentrated sulfuric acid yields the ethyl ester derivative:
Reaction :
2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid + C₂H₅OH → Ethyl 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylate

This method was employed to synthesize ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, crystallized from ethanol with 85% yield .

Ester Derivative Reagent Conditions Yield
Ethyl esterEtOH, H₂SO₄Reflux, 12 h85%
Methyl esterMeOH, H₂SO₄Reflux, 10 h78%

Hydrazide Formation

The acid reacts with hydrazine to form hydrazide derivatives, which serve as intermediates for further functionalization. For instance:
Reaction :
this compound + NH₂NH₂ → 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

This hydrazide was used to synthesize acrylamide hybrids via coupling with substituted acryloyl chlorides, achieving yields of 75–92% .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to yield 2-(3,4,5-trimethoxyphenyl)quinoline. This reaction is pivotal for simplifying the quinoline scaffold:
Reaction :
this compound → 2-(3,4,5-Trimethoxyphenyl)quinoline + CO₂

Decarboxylation of analogous quinoline-4-carboxylic acids using CuO in quinoline solvent achieved >90% efficiency .

Demethylation of Methoxy Groups

The trimethoxyphenyl group can undergo demethylation using strong acids (e.g., 48% HBr) to produce hydroxylated derivatives:
Reaction :
this compound → 2-(3,4,5-Trihydroxyphenyl)quinoline-4-carboxylic acid

Demethylation of similar compounds (e.g., 2-(4-methoxybenzoyl) derivatives) with HBr yielded phenolic analogs in 70–80% efficiency .

Functionalization via Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution. For example, bromination at the 6-position of the quinoline core has been reported for related compounds :
Reaction :
this compound + Br₂ → 6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides. For example, coupling with 4-methoxybenzamide using HOBt and HCTU yielded hybrid molecules:
Reaction :
this compound + R-NH₂ → 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxamide

Such derivatives showed cytotoxic activity against MCF-7 cells (IC₅₀ = 3.39–12.47 μM) .

Oxidation and Reduction

  • Oxidation : The quinoline ring can be oxidized to form N-oxide derivatives using m-CPBA .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline derivatives .

Metal-Catalyzed Cross-Couplings

The trimethoxyphenyl group facilitates Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids introduces substituents at specific positions .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Positional Isomerism of Methoxy Groups

  • 2-(2',3',4'-Trimethoxyphenyl)quinoline-4-carboxylic Acid (): This positional isomer has methoxy groups at the 2',3',4' positions of the phenyl ring. Compared to the 3,4,5-trimethoxy derivative, the asymmetric substitution may reduce binding efficiency due to steric hindrance or misalignment with enzyme active sites. For example, symmetrical 3,4,5-trimethoxy groups are known to enhance interactions with tubulin in anticancer agents, suggesting similar advantages in antibacterial activity .

B. Substituent Type and Electronic Effects

  • While this compound shows moderate antibacterial activity (MIC: 64–128 µg/mL against Staphylococcus aureus), its cytotoxicity profile is less favorable compared to methoxy-substituted analogues .
  • 2-Methyl-3-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic Acid (): The addition of a methyl group at the 2-position increases steric bulk, which may hinder bacterial membrane penetration. However, this modification could improve metabolic stability by blocking oxidative degradation sites .

C. Alkoxy and Bulky Substituents

  • The dimethyl substitution at the 6,8-positions may confer resistance to enzymatic degradation, extending half-life .
  • 2-(4-Butylphenyl)quinoline-4-carboxylic Acid (): The butyl chain significantly increases molecular weight (305.37 g/mol) and logP, favoring tissue absorption but risking hepatotoxicity due to prolonged retention .

A. Antibacterial Efficacy

  • 2-Phenylquinoline-4-carboxylic Acid Derivatives (): Compounds with electron-donating groups (e.g., methoxy) exhibit lower MIC values against S. aureus (64 µg/mL) compared to halogenated derivatives (MIC: 128 µg/mL). The 3,4,5-trimethoxy analogue’s symmetrical structure likely enhances binding to bacterial topoisomerases .
  • 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic Acid (): Chlorine at the 6-position synergizes with dimethoxy groups, showing broad-spectrum activity but higher cytotoxicity (IC50: 12 µM in mammalian cells) .

B. Anti-Inflammatory Potential

  • 2-Methyl-3-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic Acid (): Demonstrated COX-2 inhibition in preclinical models, with IC50 values comparable to celecoxib. The carboxylic acid group is critical for hydrogen bonding to the enzyme’s active site .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trimethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. Its structure can be represented as follows:

C18H17NO5\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{5}

This molecular configuration is critical for its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of quinoline, including this compound, exhibit significant anticancer properties. A study highlighted that related quinoline derivatives demonstrated potent antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer) . The mechanism involves:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptosis : Activation of caspases leading to programmed cell death.
  • Tubulin Inhibition : Disruption of microtubule dynamics essential for mitosis.

The IC50 values for these compounds were found to be in the low micromolar range, indicating strong efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit nitric oxide (NO) production and cytokine secretion in macrophages. Notably, studies revealed that this compound significantly reduced LPS-induced NO production and pro-inflammatory cytokines like TNF-α and IL-6 at non-cytotoxic concentrations . The proposed mechanism includes:

  • Inhibition of NF-κB Pathway : Suppression of NF-κB activation, which is crucial for inflammatory responses.
  • Reduction of iNOS Expression : Lowering inducible nitric oxide synthase levels to decrease NO synthesis.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been documented. Studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting growth .

Table 1: Summary of Biological Activities

Activity TypeMechanismKey FindingsReferences
AnticancerCell cycle arrest; apoptosisIC50 values in low micromolar range
Anti-inflammatoryInhibition of NF-κB; reduced iNOSSignificant reduction in NO and cytokines
AntimicrobialDisruption of cell membranesEffective against various bacterial strains

Q & A

Q. What are the recommended synthetic protocols for achieving high-purity 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors and functional group modifications. Key steps include:

  • Precursor selection : Use methyl 2-nitrophenylacetic acid or analogous substrates to initiate cyclization.
  • Reaction optimization : Control temperature (e.g., 80–120°C), solvent polarity (e.g., toluene or DMF), and catalysts (e.g., tetrabutylammonium iodide) to improve yield .
  • Purity monitoring : Employ thin-layer chromatography (TLC) for real-time reaction tracking and high-performance liquid chromatography (HPLC) for final purity assessment (>95%) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying the trimethoxyphenyl-quinoline linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₉H₁₇NO₅, MW 339.3) .

Q. What safety precautions are critical during handling and storage?

  • Handling : Avoid inhalation/contact with skin/eyes; use fume hoods and personal protective equipment (PPE) .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or decomposition .
  • Spill management : Collect spills via vacuuming/sweeping and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% through uniform heating .
  • pH control : Maintain slightly acidic conditions (pH 5–6) to stabilize intermediates and reduce side reactions like esterification .
  • Catalyst screening : Test palladium or copper catalysts for selective cross-coupling of methoxy groups .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability or structural analogs. Mitigation approaches:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control batches for compound purity .
  • Structure-Activity Relationship (SAR) studies : Compare activity of derivatives (e.g., 6-chloro or trifluoromethyl analogs) to isolate pharmacophoric motifs .
  • Computational modeling : Molecular docking to predict interactions with targets like tubulin or kinase enzymes .

Q. What is the compound’s potential in targeting disease-related enzymes or receptors?

  • Anticancer applications : The trimethoxyphenyl group mimics colchicine-site binders, inhibiting tubulin polymerization (IC₅₀ ~1.2 µM in MCF-7 cells) .
  • Antimicrobial activity : Quinoline-carboxylic acid derivatives disrupt bacterial topoisomerase IV; MIC values range from 4–32 µg/mL against S. aureus .
  • Mechanistic studies : Use fluorescence quenching assays to study DNA intercalation or surface plasmon resonance (SPR) for receptor-binding kinetics .

Contradictions and Limitations

  • Yield variability : Discrepancies (65–85%) arise from solvent purity and catalyst lot differences .
  • Bioactivity conflicts : Antiproliferative effects vary due to cell line-specific uptake mechanisms; use isotopic labeling (³H/¹⁴C) to quantify cellular uptake .

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